2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE
Overview
Description
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE is a complex organic compound that features a dibenzo[b,d]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This core is then functionalized with various substituents, including the chloro, methylthio, and pyrrolidin-1-ylsulfonyl groups. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while substitution of the chloro group with an amine would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The core structure of the compound.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
2-chloro-5-(methylthio)benzamide: A simpler analog with similar functional groups.
Uniqueness
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE is unique due to its combination of functional groups and the dibenzo[b,d]furan core. This combination gives it distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S2/c1-32-16-5-8-21(25)20(13-16)24(28)26-15-4-7-18-19-14-17(6-9-22(19)31-23(18)12-15)33(29,30)27-10-2-3-11-27/h4-9,12-14H,2-3,10-11H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXKEPUZIHZIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.